molecular formula C15H13F2N3O4 B4127319 N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-nitrophenyl)urea

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-nitrophenyl)urea

Cat. No.: B4127319
M. Wt: 337.28 g/mol
InChI Key: CXVXHBYFVHXUMP-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea is a synthetic organic compound characterized by the presence of difluoromethoxy, methyl, and nitrophenyl groups attached to a urea backbone

Properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4/c1-9-8-12(24-14(16)17)6-7-13(9)19-15(21)18-10-2-4-11(5-3-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVXHBYFVHXUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 4-(difluoromethoxy)-2-methylaniline with 4-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-(difluoromethoxy)-2-methylphenylamine and 4-aminophenylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(difluoromethoxy)-2-methylaniline and 4-nitroaniline.

Scientific Research Applications

N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethoxy and nitrophenyl groups can interact with the target site through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethoxy)-2-methylphenyl]-N’-(4-nitrophenyl)urea
  • N-[4-(difluoromethoxy)-2-ethylphenyl]-N’-(4-nitrophenyl)urea
  • **N-[4-(difluoromethoxy)-2-methylphenyl]-N’-(3-nit

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-nitrophenyl)urea
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